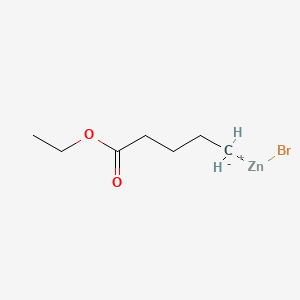

5-Ethoxy-5-oxopentylzinc bromide

Description

Significance of Organozinc Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organozinc reagents are prized for their unique balance of reactivity and functional group tolerance. sigmaaldrich.com Unlike their more reactive organolithium and Grignard counterparts, organozinc compounds are generally less basic and nucleophilic, rendering them compatible with a wide range of sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.comslideshare.net This chemoselectivity allows for the direct synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org

The utility of organozinc reagents is significantly enhanced through transmetalation to other metals, particularly palladium and copper. organicreactions.orgresearchgate.net This process, central to reactions like the Negishi coupling, involves the transfer of the organic group from zinc to a transition metal catalyst, which then participates in the bond-forming step. sigmaaldrich.comorganicreactions.org This catalytic approach enables the formation of carbon-carbon bonds between a wide variety of sp-, sp2-, and sp3-hybridized carbon centers.

Historical Context and Evolution of Organozinc Chemistry

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgslideshare.net This discovery predates that of Grignard reagents and marks a pivotal moment in the development of organometallic chemistry. wikipedia.org Early work by chemists like Butlerov and Zaitsev expanded the scope of organozinc reactions to include additions to carbonyl compounds. digitellinc.com

A significant advancement came with the Reformatsky reaction, which utilizes an α-halo ester and zinc metal to form a zinc enolate, a key intermediate for C-C bond formation. wikipedia.orgdigitellinc.com For a long time, the application of organozinc reagents was largely limited to such specific reactions. However, the development of activated forms of zinc, such as Rieke zinc, and new preparative methods revolutionized the field. sigmaaldrich.comwikipedia.org These innovations allowed for the direct formation of organozinc reagents from a broader range of organic halides, including those containing sensitive functional groups. sigmaaldrich.com

The Role of Functionalized Organozinc Halides in Complex Chemical Synthesis

Functionalized organozinc halides, with the general formula RZnX (where R is a functionalized organic group and X is a halide), are particularly valuable in the synthesis of complex molecules. organic-chemistry.orgresearchgate.net Their ability to carry a wide array of functional groups directly into a reaction is a key advantage. organicreactions.orgorganic-chemistry.org This has proven instrumental in the synthesis of natural products and pharmaceutically active compounds, where the retention of specific functionalities is crucial. researchgate.netresearchgate.net

The direct insertion of zinc metal into organic halides is a common and efficient method for preparing these reagents. organic-chemistry.org The use of additives like lithium chloride can significantly enhance the rate and yield of this reaction, making it a practical approach for generating a diverse library of functionalized organozinc compounds. organic-chemistry.org These reagents can then be employed in a variety of subsequent transformations, including cross-coupling reactions, to build molecular complexity. researchgate.net

Positioning of 5-Ethoxy-5-oxopentylzinc Bromide within the Landscape of Functionalized Organozinc Species

This compound exemplifies the utility of functionalized organozinc halides. Its structure incorporates a terminal ester group, a functionality that would be incompatible with more reactive organometallic reagents. This compound serves as a valuable building block, allowing for the introduction of a five-carbon chain terminating in an ethoxycarbonyl group.

The presence of the ester functionality opens up possibilities for further synthetic manipulations after the initial carbon-carbon bond formation. For instance, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a versatile handle for subsequent diversification of the molecular scaffold. This positions this compound as a strategic reagent for the synthesis of a variety of complex target molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethyl pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSUZYKRQXNFR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxy 5 Oxopentylzinc Bromide and Analogous Reagents

Direct Oxidative Addition of Activated Zinc to Organic Bromides

The direct reaction of metallic zinc with organic bromides represents the most straightforward route to organozinc halides. This process, known as oxidative addition, involves the insertion of zinc(0) into the carbon-bromine bond. However, the reaction is often sluggish due to the low reactivity of bulk zinc metal, which is typically passivated by a thin layer of zinc oxide. Consequently, activation of the zinc is crucial for achieving efficient and reproducible results. wikipedia.orgscribd.com

Mechanisms of Zinc Activation (e.g., Rieke Zinc, Zinc Dust)

To overcome the inherent low reactivity of commercial zinc dust, several activation methods have been developed. These methods aim to either increase the surface area of the zinc, remove the deactivating oxide layer, or facilitate the removal of the newly formed organozinc species from the metal surface. scribd.comnih.gov

Rieke Zinc: One of the most effective forms of activated zinc is Rieke zinc. It is prepared by the reduction of a zinc(II) salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govnih.gov This process generates highly reactive, finely divided zinc particles with a large surface area, which readily undergo oxidative addition with a variety of organic halides, including alkyl bromides, under mild conditions. riekemetals.com The reactivity of Rieke zinc can be influenced by the salt byproducts of its preparation; for instance, the presence of lithium chloride (LiCl) in the supernatant can accelerate the subsequent organozinc formation by enhancing the solubilization of surface-bound organozinc intermediates. nih.govnih.gov

Activation of Zinc Dust: Commercial zinc dust can be activated through various chemical treatments. Pre-washing with dilute acids, such as hydrochloric acid (HCl), can remove the oxide layer. nih.gov Other common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org TMSCl is believed to react with the zinc oxide layer, exposing fresh zinc(0) for the reaction. acs.org The addition of lithium chloride is another widely used strategy, particularly popularized by Knochel. LiCl does not activate the zinc surface directly but rather facilitates the solubilization of the organozinc halide product from the metal surface by forming soluble "ate" complexes (RZnX₂⁻Li⁺), thereby preventing the passivation of the zinc surface and allowing the reaction to proceed. nih.govorganic-chemistry.org

| Activation Method | Mechanism of Action | Reference |

| Rieke Zinc | Reduction of Zn(II) salts to produce high-purity, high-surface-area zinc nanoparticles. | nih.govnih.gov |

| Acid Washing (e.g., HCl) | Removes the passivating zinc oxide layer from the metal surface. | nih.gov |

| 1,2-Dibromoethane/Iodine | Cleans the zinc surface through an oxidative process. | nih.gov |

| Trimethylsilyl Chloride (TMSCl) | Reacts with and removes the zinc oxide layer, exposing fresh metal. | acs.org |

| Lithium Chloride (LiCl) | Solubilizes the RZnBr product from the zinc surface by forming soluble "ate" complexes. | nih.govorganic-chemistry.org |

Kinetic and Mechanistic Studies of Oxidative Addition to Alkyl Bromides

Surface Oxidative Addition: The initial step is the insertion of zinc into the carbon-bromine bond to form an organozinc bromide species that remains adsorbed on the surface of the zinc metal. nih.gov

Fluorescence microscopy studies have been instrumental in visualizing these steps, showing the formation of organozinc intermediates as "hot spots" on the zinc surface, which then disappear upon the addition of solubilizing agents like LiCl. nih.gov

Role of Electron Transfer Processes in Organozinc Formation

The prevailing mechanism for the oxidative addition of zinc to organic bromides involves an electron transfer (ET) from the zinc metal to the organic halide. This ET is considered the rate-determining step of the reaction. acs.orgfigshare.com The reaction is thought to proceed through the formation of radical intermediates. acs.org For alkyl bromides, the reactivity profiles suggest that the electron transfer has a significant inner-sphere component. acs.orgfigshare.com The process can be depicted as follows:

An electron is transferred from the zinc surface to the alkyl bromide (R-Br), leading to the formation of a radical anion ([R-Br]•⁻).

This radical anion fragments to give an alkyl radical (R•) and a bromide anion (Br⁻).

The alkyl radical then reacts with another zinc atom or a zinc species on the surface to form the organozinc bromide (RZnBr).

The involvement of radical species has been supported by experiments using radical clocks. acs.org

Factors Influencing Reactivity and Selectivity in Zincation

Several factors influence the rate and selectivity of the direct zincation of organic bromides.

Nature of the Halide: The reactivity of the organic halide follows the order R-I > R-Br > R-Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. nih.gov

Structure of the Organic Group: The structure of the alkyl group in the organic bromide has a pronounced effect on the reaction rate, a characteristic that distinguishes zinc from other metals. acs.org

Zinc Activation: As discussed, the method of zinc activation is critical. Highly active Rieke zinc reacts much faster and under milder conditions than commercially available zinc dust. riekemetals.com

Additives: The presence of salts, particularly LiCl, can dramatically increase the reaction rate by facilitating the solubilization of the organozinc product. nih.govresearchgate.net

Solvent: The choice of solvent can influence the reaction. Polar aprotic solvents can accelerate the initial surface oxidative addition step. nih.gov

Temperature: Higher temperatures generally increase the reaction rate, although the use of highly activated zinc can allow for reactions to proceed at room temperature or even lower. beilstein-journals.org

| Factor | Influence on Reactivity/Selectivity | Reference |

| Halogen | Reactivity order: I > Br > Cl | nih.gov |

| Alkyl Group Structure | Pronounced structure-reactivity dependence. | acs.org |

| Zinc Activation | Highly activated zinc (e.g., Rieke Zinc) significantly increases reaction rates. | riekemetals.com |

| Additives (e.g., LiCl) | Accelerates the solubilization of the organozinc product, increasing the overall rate. | researchgate.net |

| Solvent | Polar aprotic solvents can enhance the rate of surface oxidative addition. | nih.gov |

Transmetalation Strategies for Organozinc Halide Generation

An alternative and widely used method for the preparation of organozinc halides is through transmetalation. This approach involves reacting a more reactive organometallic species, such as an organolithium or a Grignard reagent, with a zinc(II) halide salt, most commonly ZnCl₂ or ZnBr₂.

Approaches from Organolithium and Grignard Reagents

The transmetalation from organolithium (R-Li) or Grignard (R-MgX) reagents to zinc is a thermodynamically favorable process. The driving force for this reaction is the difference in electronegativity between the metals. Zinc is more electronegative than lithium and magnesium, which results in the formation of a more covalent and, therefore, more stable carbon-zinc bond compared to the more ionic carbon-lithium or carbon-magnesium bonds. wikipedia.org

The general reactions are as follows: R-Li + ZnX₂ → R-ZnX + LiX R-MgBr + ZnX₂ → R-ZnX + MgBrX

This method is particularly valuable as it allows for the preparation of organozinc reagents from precursors that are easily accessible via standard organolithium or Grignard chemistry. The resulting organozinc reagents are significantly less reactive than their organolithium or Grignard precursors, which imparts a high degree of functional group tolerance and selectivity in subsequent reactions. wikipedia.org For instance, while a Grignard reagent might react with an ester, the corresponding organozinc reagent is generally stable towards this functional group. wikipedia.org This chemoselectivity is a cornerstone of the utility of organozinc reagents in complex molecule synthesis.

Magnesiation-Transmetalation Sequences (e.g., with ZnCl₂)

An effective and widely used method for preparing functionalized organozinc reagents involves a two-step magnesiation-transmetalation sequence. This approach circumvents the direct, and sometimes sluggish, insertion of metallic zinc into organic halides.

The process begins with the formation of an organomagnesium species, or Grignard reagent. This is typically achieved through the direct insertion of magnesium metal into an organic halide or via a halogen-magnesium exchange reaction. rsc.orgresearchgate.net For instance, functionalized aryl or heterocyclic bromides can be converted into their corresponding magnesium reagents. nih.gov

Once the organomagnesium compound is formed, it undergoes a transmetalation reaction with a zinc salt, most commonly zinc chloride (ZnCl₂). uni-muenchen.de This step is driven by the formation of a more covalent and thermodynamically stable carbon-zinc bond. uni-muenchen.de The resulting organozinc reagent can then be used in subsequent reactions, such as Negishi cross-couplings. academie-sciences.fr

This methodology is particularly advantageous for substrates containing sensitive functional groups, like esters. For example, the direct insertion of magnesium into a halide bearing an ester group can be problematic. However, by performing an in situ trapping of the intermediate magnesium reagent with ZnCl₂, the more tolerant organozinc compound is formed, preserving the ester functionality. nih.govresearchgate.net

Influence of Additives and Reaction Conditions on Reagent Formation

The efficiency of organozinc reagent formation is highly dependent on various additives and reaction parameters. Optimizing these conditions is key to achieving high yields and reaction rates.

Effect of Lithium Halides (e.g., LiCl complexation)

The addition of lithium halides, particularly lithium chloride (LiCl), has a profound accelerating effect on the formation of organozinc reagents from organic halides and metallic zinc. academie-sciences.frorganic-chemistry.org The primary role of LiCl is not to activate the zinc surface itself, but rather to solubilize the organozinc intermediates that form on the metal surface. nih.govmorressier.comnih.gov

The mechanism involves two main steps:

Oxidative Addition : The organic halide reacts with the metallic zinc surface to form a surface-bound organozinc intermediate. nih.gov

Solubilization : LiCl breaks up the organozinc aggregates on the surface, releasing a soluble RZnX·LiCl complex into the solution. academie-sciences.fr

Studies using fluorescence microscopy have directly observed the removal of organozinc intermediates from the zinc surface upon the addition of LiCl. morressier.comnih.gov The effectiveness of this process is dependent on the specific halide ion.

| Lithium Salt | Efficacy in Solubilization | Effect on Macroscale Synthesis |

|---|---|---|

| Lithium Chloride (LiCl) | Efficient | Promotes Reaction |

| Lithium Bromide (LiBr) | Efficient | Promotes Reaction |

| Lithium Iodide (LiI) | Efficient | Promotes Reaction |

| Lithium Fluoride (LiF) | Inefficient | No Promotion |

| Lithium Triflate (LiOTf) | Inefficient | No Promotion |

Solvent Effects and Reaction Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that must be optimized for the successful synthesis of organozinc reagents. Polar aprotic solvents are generally required to facilitate the formation and stabilization of these organometallic compounds. nih.govncl.res.in

Tetrahydrofuran (THF) is a commonly used and effective solvent for the preparation of a broad range of functionalized aryl- and alkylzinc reagents, especially in conjunction with LiCl. organic-chemistry.org Before the widespread adoption of the LiCl protocol, other high-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) were necessary to achieve efficient synthesis. nih.gov Studies have shown that DMSO can accelerate the initial oxidative addition step even more than THF. nih.govresearchgate.net

Reaction temperature must be tailored to the reactivity of the organic halide substrate. For instance, the oxidative addition of alkyl iodides to zinc can proceed at room temperature (25°C), whereas aryl iodides often require elevated temperatures (e.g., 60°C) for the initial surface reaction to occur. nih.govmorressier.com

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 80 | 16 | 0 |

| Tetrahydrofuran (THF) | 80 | 16 | >95 |

The data in Table 2 illustrates the dramatic effect of solvent choice, showing that for a given alkyl bromide, THF is vastly superior to a non-polar solvent like toluene, leading to a quantitative yield where the other solvent shows no reaction.

Reactivity and Mechanistic Pathways of 5 Ethoxy 5 Oxopentylzinc Bromide

General Reactivity Profile of Functionalized Organozinc Halides

Functionalized organozinc halides, such as 5-ethoxy-5-oxopentylzinc bromide, are a class of organometallic compounds that have garnered significant attention in organic synthesis. Their reactivity is characterized by a balance between the nucleophilicity of the carbon-zinc bond and their tolerance for a wide range of functional groups. researchgate.net Unlike their more reactive organolithium and organomagnesium counterparts, the carbon-zinc bond in organozinc halides is more covalent in nature. slideshare.net This reduced reactivity is advantageous as it allows for the presence of sensitive functional groups, such as esters and ketones, within the organozinc reagent itself. researchgate.net

The preparation of these reagents often involves the direct insertion of zinc metal into an organic halide. nih.gov The reactivity of the zinc metal can be enhanced through various activation methods. nih.gov Once formed, these organozinc halides can participate in a variety of carbon-carbon bond-forming reactions, including Negishi cross-coupling, Reformatsky reactions, and Barbier reactions. wikipedia.orgslideshare.net The presence of lithium halides, such as LiCl, can influence the aggregation and reactivity of organozinc halides in solution by forming organozincate species. uni-muenchen.de

The general reactivity of functionalized organozinc halides can be summarized in the following table:

| Reaction Type | Description |

| Negishi Coupling | A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org |

| Reformatsky Reaction | The reaction of an α-haloester with an aldehyde or ketone in the presence of zinc to form a β-hydroxyester. wikipedia.org |

| Barbier Reaction | A one-pot reaction where an organozinc reagent is generated in the presence of a carbonyl substrate, leading to a nucleophilic addition. wikipedia.org |

| Conjugate Addition | The 1,4-addition of the organozinc reagent to α,β-unsaturated carbonyl compounds. taylorfrancis.com |

Intrinsic Reactivity of the Carbon-Zinc Bond

The carbon-zinc (C-Zn) bond is a polar covalent bond, with the electron density polarized towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts nucleophilic character to the carbon atom, allowing it to react with various electrophiles. However, the reactivity of the C-Zn bond is significantly lower than that of the carbon-magnesium or carbon-lithium bonds in Grignard and organolithium reagents, respectively. slideshare.netwikipedia.org

This difference in reactivity is a key feature of organozinc chemistry, enabling a high degree of chemoselectivity. researchgate.net The less reactive nature of the C-Zn bond means that organozinc reagents are generally less basic and less prone to side reactions such as enolization or reduction of carbonyl compounds. The reactivity of the C-Zn bond can be modulated by several factors, including the nature of the organic group, the halide present, and the solvent used. For instance, the use of polar aprotic solvents can be beneficial for both the preparation and stability of organozinc reagents in solution. uni-muenchen.de

Chemoselectivity and Functional Group Tolerance

A hallmark of organozinc reagents, including functionalized derivatives like this compound, is their exceptional chemoselectivity and tolerance for a wide array of functional groups. researchgate.netwikipedia.org This tolerance allows for the synthesis of complex molecules without the need for extensive use of protecting groups.

Organozinc reagents are known to be compatible with functional groups that are typically reactive towards more nucleophilic organometallics. These include:

Esters wikipedia.org

Ketones wikipedia.org

Nitriles taylorfrancis.com

Amides

Aromatic halides wikipedia.org

This high degree of functional group tolerance is a direct consequence of the moderate reactivity of the carbon-zinc bond. slideshare.net For example, in the Fukuyama coupling, a palladium-catalyzed reaction, organozinc reagents can be coupled with thioesters to form ketones, even in the presence of other sensitive functional groups like acetates and aldehydes. wikipedia.org

The ester group present in this compound is notably stable under the conditions typically employed for the formation and reaction of the organozinc reagent. wikipedia.org Unlike Grignard or organolithium reagents, which readily attack ester functionalities, organozinc halides are significantly less reactive towards them. wikipedia.org This stability is a critical aspect of their utility, as it allows for the presence of the ester group within the same molecule as the reactive carbon-zinc bond.

The reduced reactivity towards esters can be attributed to the lower nucleophilicity and basicity of the organozinc species. While reactions can be induced under specific conditions, such as in the presence of certain catalysts or at elevated temperatures, the ester group is generally considered a compatible functionality. This allows for the direct use of ester-containing organozinc reagents in a variety of synthetic transformations, simplifying synthetic routes to complex, polyfunctional molecules. researchgate.net

Mechanistic Investigations of Carbon-Zinc Bond Reactivity

The mechanisms by which organozinc reagents react are diverse and can be influenced by the specific reactants, catalysts, and reaction conditions. Investigations into these pathways are crucial for understanding and controlling the outcomes of these reactions.

While many reactions of organozinc compounds proceed through polar, ionic, or concerted pathways, the involvement of radical intermediates has also been identified in certain transformations. nih.gov For instance, the reaction of some organozinc reagents with oxygen can generate radical species. nih.gov It has been proposed that in some RnM/air systems, oxygen-centered radicals, rather than the initially formed alkyl radicals (R•), are the key initiating species in subsequent organic reactions. nih.gov

Recent research has also demonstrated that organozinc reagents can act as precursors of alkyl radicals under photoredox catalysis conditions. zioc.ru This opens up new avenues for the use of organozinc compounds in free-radical transformations. zioc.ru Furthermore, hybrid transition metal/radical processes have been developed where organozinc reagents participate in catalytic cycles that involve radical intermediates, leading to the formation of complex organic molecules. nih.gov The existence of organozinc radicals in equilibrium with their C-C coupled dimers has also been studied, with the concentration of the monomeric radical species being very small in solution. acs.org

The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of organozinc reagents. A concerted reaction occurs in a single step, where bond breaking and bond formation happen simultaneously through a single transition state. quora.comyoutube.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reaction intermediates. quora.comyoutube.com

The Barbier reaction, for example, which is similar to the Grignard reaction, can proceed through either a concerted pathway via a cyclic transition state or a stepwise pathway involving single electron transfer (SET) to form radical intermediates. wikipedia.org The specific pathway can be influenced by the substrates and reaction conditions.

Similarly, in other transformations involving organozinc reagents, the operative mechanism can be a subject of detailed investigation. For instance, in some copper-catalyzed reactions, evidence may support a model where both a stereospecific concerted mechanism and a non-stereospecific pathway involving a radical intermediate are simultaneously present. diva-portal.org The elucidation of these mechanistic details often relies on a combination of kinetic studies, isotopic labeling experiments, and stereochemical analysis. diva-portal.org

Applications of 5 Ethoxy 5 Oxopentylzinc Bromide in Complex Molecule Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of synthetic chemistry, and organozinc reagents, such as 5-ethoxy-5-oxopentylzinc bromide, are key players in this field. These reagents are particularly valued in Negishi cross-coupling reactions, a method that facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govnih.gov The functionalized nature of this compound, which contains an ester group, makes it an important building block for introducing five-carbon chains into more complex molecular architectures. nih.gov

The palladium-catalyzed Negishi cross-coupling is a powerful and widely used transformation in organic synthesis. nih.gov It leverages the unique reactivity of organozinc compounds to create C(sp²)-C(sp³) and other carbon-carbon bonds with high efficiency and selectivity. This compound is frequently employed in these reactions to introduce the 5-ethoxy-5-oxopentyl moiety into various organic frameworks. nih.gov

A significant advantage of the Negishi coupling is its broad substrate scope. rsc.org this compound can be effectively coupled with a diverse range of organic halides. Research has demonstrated that primary alkyl iodides, bromides, and chlorides readily participate in these reactions. thieme-connect.com The coupling extends to aryl halides, providing a direct route to functionalized aromatic compounds, as seen in the synthesis of a complex ketone via coupling with a brominated naphthalene (B1677914) derivative. nih.gov The versatility of the Negishi reaction also allows for the coupling of organozinc reagents with alkenyl, allyl, and propargyl halides, making it a comprehensive tool for molecular construction. nih.govrsc.org

Table 1: Scope of Palladium-Catalyzed Negishi Coupling with this compound

| Halide Type | General Reactivity | Example Application |

| Alkyl Halides | Effective coupling with primary alkyl iodides, bromides, and chlorides. thieme-connect.com | Synthesis of long-chain aliphatic esters. |

| Aryl Halides | Readily couples to introduce the alkyl chain to aromatic systems. nih.gov | Synthesis of precursors for polycyclic ketones. nih.gov |

| Alkenyl Halides | Forms new C(sp²)-C(sp³) bonds, creating substituted alkenes. rsc.org | Construction of complex olefinic structures. |

| Allyl Halides | Couples to form allylic structures. nih.gov | Synthesis of 1,4-dienes and other versatile intermediates. |

| Propargyl Halides | Couples to form propargylic structures. rsc.org | Access to functionalized alkynes. |

The success of Negishi couplings involving primary alkylzinc reagents like this compound often hinges on the careful selection of the palladium catalyst and its associated ligands. A primary challenge is the suppression of β-hydride elimination, an undesired side reaction that can compete with the desired reductive elimination step. youtube.com

Modern ligand design focuses on creating catalysts that favor the formation of the desired cross-coupled product. Key strategies include:

Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as RuPhos and the biaryldialkylphosphine CPhos have been developed to accelerate the reductive elimination step relative to β-hydride elimination. youtube.comyoutube.com These ligands create a sterically hindered environment around the metal center, promoting the desired bond formation.

Phosphine-Electron-Withdrawing Olefin (PEWO) Ligands: These ligands have shown excellent performance with organozinc reagents. Computational and experimental studies reveal that the fast transmetalation characteristic of organozinc compounds is crucial to outcompete catalyst deactivation pathways when using PEWO-based catalysts. youtube.com

N-Heterocyclic Carbene (NHC) Ligands: Precatalyst systems like Pd-PEPPSI-IPent, which feature highly hindered NHC ligands, have proven to be highly effective in reducing the formation of isomeric byproducts derived from β-hydride elimination and subsequent migratory insertion. organic-chemistry.org

The optimization of the catalyst system is critical for achieving high yields and selectivity, especially when working with substrates bearing sensitive functional groups. youtube.comyoutube.com

Table 2: Selected Ligands for Optimizing Negishi Coupling of Alkylzinc Reagents

| Ligand/Catalyst System | Key Feature | Role in Catalysis |

| RuPhos | Bulky, electron-rich monophosphine. youtube.com | Inhibits undesirable pathways, leading to higher yields and efficiency. youtube.com |

| CPhos | Biaryldialkylphosphine with ortho-dimethylamino groups. youtube.com | Effectively promotes reductive elimination over β-hydride elimination. youtube.com |

| PEWO Ligands | Phosphine combined with an electron-withdrawing olefin. youtube.com | Requires fast transmetalation, a property of organozincs, for efficient catalysis. youtube.com |

| Pd-PEPPSI-IPent | Pyridine-enhanced precatalyst with a highly hindered NHC ligand. organic-chemistry.org | Significantly reduces byproducts from β-hydride elimination/migratory insertion. organic-chemistry.org |

The implementation of continuous flow technology represents a significant advancement in the practical application of Negishi couplings. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. ucla.edu

Table 3: Comparison of Batch vs. Continuous Flow Negishi Coupling

| Feature | Batch Processing | Continuous Flow Processing |

| Reagent Handling | Generation and use of organozinc in discrete steps. | In-situ generation and immediate consumption of organozinc. acs.org |

| Process Control | Challenges in temperature and mixing control on a large scale. | Precise control over reaction parameters (temperature, residence time). ucla.edu |

| Safety | Potential accumulation of unstable intermediates. | Minimized quantity of hazardous material at any given time. |

| Catalyst Separation | Requires downstream purification (e.g., chromatography). | Can use immobilized catalysts for easy separation. ucla.edu |

| Scalability | Can be difficult and non-linear. | More straightforward and predictable scale-up. acs.org |

Nickel, being more earth-abundant and cost-effective than palladium, has emerged as a powerful catalyst for a variety of cross-coupling reactions. ucla.edunih.gov Nickel catalysts can activate challenging electrophiles and often operate through different mechanistic pathways than their palladium counterparts, sometimes involving single-electron transfer and radical intermediates. For Negishi-type reactions, bulky monodentate phosphine ligands have been shown to be particularly effective with nickel catalysts. ucla.edu

Nickel-catalyzed cross-coupling reactions have proven effective for the formation of carbon-carbon bonds via the activation of carbon-sulfur (C–S) bonds. This methodology allows for the use of thioethers as coupling partners, which are valuable substrates in organic synthesis.

Studies have shown that a range of functionalized organozinc reagents, including those with ester groups, can undergo smooth, nickel-catalyzed cross-coupling with various unsaturated thioethers. The scope of this reaction is broad, encompassing N-heterocyclic thioethers derived from pyridines, pyrimidines, pyrazines, benzothiazoles, and other ring systems. nih.gov Using a catalyst system such as [Ni(acac)₂] with a suitable phosphine ligand like DPE-Phos, alkylzinc reagents react efficiently at ambient temperature to displace the thioether group and form a new C–C bond. This transformation provides a powerful tool for the late-stage functionalization of complex, sulfur-containing molecules using reagents like this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Scope and Limitations with Functionalized Alkylzinc Halides

Functionalized organozinc reagents, such as this compound, are prized for their exceptional functional group tolerance. wikipedia.orguni-muenchen.de Unlike their more reactive Grignard or organolithium counterparts, organozinc halides are compatible with a wide array of sensitive functional groups, including esters, nitriles, amides, ketones, and ethers. sigmaaldrich.com This chemoselectivity stems from the lower reactivity of the carbon-zinc bond, which minimizes unwanted side reactions and allows for precise, targeted transformations. wikipedia.orguni-muenchen.de The formation of these reagents is often facilitated by the presence of electron-withdrawing groups, such as the ester in this compound. wikipedia.org

The primary limitation of organozinc reagents is their moderate intrinsic reactivity. researchgate.net While this low reactivity is the basis for their functional group tolerance, it often necessitates the use of a transition metal catalyst, such as palladium, nickel, or copper, to promote coupling with electrophiles. sigmaaldrich.comresearchgate.net Furthermore, while they are more stable than many other organometallics, organozinc reagents are still sensitive to protic solvents and require anhydrous, or "air-free," conditions for their preparation and use. wikipedia.orgjk-sci.com The choice of preparation method can also influence reactivity; for instance, highly activated "Rieke Zinc" can react directly with alkyl halides bearing sensitive groups, which was not possible with earlier methods that required a less functional-group-tolerant transmetalation from an organolithium or Grignard reagent. sigmaaldrich.com

Iron- and Cobalt-Catalyzed Cross-Coupling Reactions

In the quest for more sustainable and cost-effective catalytic systems, iron and cobalt have emerged as powerful alternatives to precious metals like palladium. nih.gov These earth-abundant metals can catalyze a range of cross-coupling reactions involving organozinc reagents.

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. Iron and cobalt catalysts have proven effective in mediating the amination of organozinc halides.

Iron-Catalyzed Amination: A notable development is the iron-mediated electrophilic amination of various alkyl-, aryl-, and heteroarylzinc halides using organic azides as the electrophilic nitrogen source. nih.gov This reaction proceeds efficiently in the presence of iron(III) chloride (FeCl₃), typically requiring just 0.5 equivalents of the catalyst. The process is generally complete within an hour at 50 °C and furnishes a broad range of highly functionalized secondary amines in good yields. nih.gov This method has been successfully extended to complex substrates, including peptidic azides, where the reaction proceeds with full retention of configuration. nih.gov

Cobalt-Catalyzed Amination: Cobalt catalysts are also highly effective for C-N bond formation. In a process analogous to the iron-catalyzed reaction, a cobalt-catalyzed electrophilic amination has been developed for the cross-coupling of organozinc reagents with O-benzoylhydroxylamines. acs.org This method allows for the late-stage functionalization of secondary amines to produce a wide array of polyfunctional tertiary amines. The reaction proceeds under mild conditions (25 °C, 2 hours) with just 5 mol % of cobalt(II) chloride (CoCl₂). acs.org This approach has been applied to the synthesis of complex drug molecules, demonstrating its utility. acs.org

A selection of substrates used in these amination reactions is presented below:

| Organozinc Reagent Type | Nitrogen Source | Catalyst | Product Type | Yield Range |

| Aryl/Alkylzinc Halides | Organic Azides | FeCl₃ | Secondary Amines | 53-91% nih.gov |

| Aryl/Alkylzinc Chlorides | O-benzoylhydroxylamines | CoCl₂ | Tertiary Amines | Good acs.org |

Copper-Catalyzed Reactions

Copper is another abundant and less toxic metal that promotes a wide range of transformations with organozinc reagents. nih.govnih.gov Its use is particularly prominent in addition reactions and certain cross-coupling strategies.

Copper(I) salts are well-known promoters for reactions involving organozinc reagents. sigmaaldrich.com A key application is in electrophilic amination reactions. A copper-catalyzed method using O-benzoyl hydroxylamines as the nitrogen source effectively couples with diorganozinc reagents to produce secondary and tertiary amines. organic-chemistry.orgnih.gov These reactions proceed under mild conditions and exhibit broad functional group compatibility, tolerating significant steric hindrance. organic-chemistry.org The diorganozinc reagents are typically generated in situ from Grignard or organolithium compounds via transmetalation with zinc chloride (ZnCl₂). organic-chemistry.org

The use of copper catalysis extends to conjugate addition reactions and the coupling of Grignard reagents, where the addition of zinc chloride as a cocatalyst can be beneficial. nih.govwikipedia.org

Copper catalysis provides powerful strategies for controlling regioselectivity in coupling reactions. For instance, the combination of a functionalized organozinc reagent with a vinylogous anhydride (B1165640) or halide substrate can lead to β,β-disubstituted α,β-unsaturated ketones. bucknell.edu The use of a simple copper catalyst allows for the incorporation of electrophilic functional groups, like the ester in this compound, thereby increasing the structural diversity of the products. bucknell.edu This highlights the ability of copper to facilitate selective bond formation even in the presence of multiple reactive sites.

Fukuyama Coupling Reaction

The Fukuyama coupling is a palladium-catalyzed reaction that couples an organozinc halide with a thioester to produce a ketone. wikipedia.orgwikiwand.com This reaction is exceptionally mild and demonstrates remarkable chemoselectivity, tolerating sensitive functional groups such as ketones, acetates, aldehydes, and aryl halides. wikipedia.orgwikipedia.org This high tolerance is attributed to the fact that ketone formation is kinetically favored over other potential side reactions, like the oxidative addition of palladium into an aryl halide bond. wikipedia.org

The reagent this compound is an ideal substrate for this reaction. Its organozinc moiety can react with a thioester, while the ethoxycarbonyl group remains intact throughout the transformation. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ. jk-sci.comorganic-chemistry.org The proposed mechanism involves oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. organic-chemistry.org

Recent advancements have led to one-pot procedures where the alkylzinc halide is generated in situ from an alkyl halide in the presence of the thioester and palladium catalyst, providing a highly efficient route to complex ketones. acs.org The addition of zinc bromide has been shown to enhance reaction rates, possibly by shifting the Schlenk equilibrium toward the more active RZnBr species. wikiwand.comresearchgate.net

The table below summarizes the key components of the Fukuyama coupling.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| Organozinc Halide (e.g., this compound) | Thioester | Palladium (e.g., Pd(PPh₃)₄, Pd/C) | Ketone | High functional group tolerance, mild conditions. jk-sci.comwikipedia.orgorganic-chemistry.org |

Electrophilic Amination Reactions

The introduction of a nitrogen-containing functional group is a critical step in the synthesis of a vast number of biologically active molecules and materials. Electrophilic amination reactions, wherein a carbanionic species reacts with an electrophilic nitrogen source, provide a direct route to amines. Organozinc halides are amenable to such transformations, reacting with various electrophilic aminating agents. nih.gov

Although specific examples involving this compound are scarce in the literature, the general methodology for the electrophilic amination of organozinc halides has been developed. Reagents such as azodicarboxylates and organic azides in the presence of a transition metal catalyst, like iron(III) chloride, have been successfully employed. nih.govnih.gov The reaction proceeds via the transfer of the organic group from the zinc atom to the electrophilic nitrogen atom of the aminating agent.

Table 2: General Scheme for Electrophilic Amination of Organozinc Halides

| Organozinc Halide (R-ZnX) | Electrophilic Aminating Agent | Catalyst/Conditions | Product |

| Aryl or Alkylzinc Halide | Diethyl azodicarboxylate (DEAD) | [Cp*Rh(III)] catalyst | Aryl/Alkyl Hydrazides |

| Alkyl or Arylzinc Halide | Organic Azide (R'-N₃) | FeCl₃, 50 °C | Secondary Amine (R-NH-R') |

Note: This table illustrates general methods for electrophilic amination of organozinc reagents. Specific data for this compound is not available in the cited literature.

The application of this methodology to this compound would yield a protected amino acid derivative, specifically a derivative of 6-aminohexanoic acid. This transformation would be highly valuable for the synthesis of peptides, polyamides, and other nitrogen-containing polymers.

Carboxylation Reactions

The incorporation of a carboxylic acid moiety is a frequent requirement in the synthesis of pharmaceuticals and other fine chemicals. The reaction of organometallic reagents with carbon dioxide is a direct and atom-economical method for achieving this transformation. Organozinc reagents, including alkylzinc halides, can undergo carboxylation with CO₂. rsc.org

While detailed protocols specifically for this compound are not extensively reported, the general procedure for the carboxylation of alkylzinc halides is known. rsc.orgyoutube.com These reactions can proceed directly or be facilitated by transition metal catalysts, such as nickel complexes. rsc.org The addition of lithium chloride is often essential for the reaction to proceed efficiently. rsc.org The reaction of this compound with carbon dioxide would be expected to yield a dicarboxylic acid monoester, a valuable building block in organic synthesis.

Table 3: Nickel-Catalyzed Carboxylation of an Alkylzinc Iodide

| Substrate | Catalyst | Conditions | Product |

| Alkylzinc iodide–LiCl | Ni(acac)₂–PCy₃ | THF, CO₂ | Carboxylic Acid |

Note: This table shows a general example of a nickel-catalyzed carboxylation of an organozinc reagent. Specific yield and conditions for this compound are not provided in the available literature.

The resulting adipic acid monoester from the carboxylation of this compound could serve as a precursor for the synthesis of polyesters, polyamides like Nylon-6,6, and various other polymers and plasticizers.

Stereochemical Control and Chiral Induction in Reactions Involving 5 Ethoxy 5 Oxopentylzinc Bromide

Diastereoselective Transformations with Functionalized Alkylzinc Species

Diastereoselectivity in reactions of alkylzinc reagents can be achieved when the substrate, the reagent, or both possess pre-existing stereocenters. In the context of 5-Ethoxy-5-oxopentylzinc bromide, which is itself achiral, diastereoselectivity often arises in reactions with chiral substrates or in the creation of a second stereocenter in a product that already contains one.

Research on functionalized alkylzinc reagents has demonstrated the potential for high diastereoselectivity in cross-coupling reactions. For instance, cobalt-catalyzed cross-coupling reactions between substituted cycloalkylzinc reagents and various (hetero)aryl halides have been shown to proceed with high diastereoselectivity. nih.govresearchgate.net In these cases, the incoming group preferentially adds to a specific face of the cyclic system, leading to the predominant formation of one diastereomer. The diastereomeric ratio is often influenced by the thermodynamic stability of the resulting product, with the bulkier groups adopting equatorial positions in a cyclohexane (B81311) ring, for example. nih.govresearchgate.net

While specific studies on the diastereoselective reactions of this compound are not extensively documented, the principles observed with other functionalized alkylzinc reagents can be extrapolated. For example, in a Negishi cross-coupling reaction with a chiral α-bromo ester, the stereocenter in the electrophile would likely influence the stereochemical outcome of the product. The zinc reagent would add to the less sterically hindered face of the reactive intermediate, leading to a diastereomerically enriched product.

A key factor in achieving high diastereoselectivity is the reaction conditions, including the choice of catalyst and solvent. For example, cobalt-catalyzed couplings using 2,2'-bipyridine (B1663995) ligands have shown excellent diastereoselectivity with 1,3- and 1,4-substituted cycloalkylzinc reagents. nih.gov

Table 1: Illustrative Examples of Diastereoselective Cross-Coupling of Secondary Alkylzinc Reagents

| Alkylzinc Reagent | Coupling Partner | Catalyst System | Diastereomeric Ratio (d.r.) | Reference |

| 3-Methylcyclohexylzinc iodide | 6-Bromonicotinonitrile | CoCl₂ / 2,2'-bipyridine | 91:9 | nih.gov |

| 4-Methylcyclohexylzinc iodide | 2-Bromopyrimidine | CoCl₂ / 2,2'-bipyridine | 98:2 | nih.gov |

| Cholesterylzinc chloride | 2-Bromopyrimidine | CoCl₂ / 2,2'-bipyridine | 98:2 | nih.gov |

This table presents data for other alkylzinc reagents to illustrate the potential for diastereoselectivity. Specific data for this compound is not available.

Enantioselective Transformations Using Chiral Catalysts and Auxiliaries

Enantioselective transformations involving achiral organozinc reagents like this compound rely on the use of external chiral information. This is typically achieved through the use of chiral catalysts or chiral auxiliaries. wikipedia.org

In catalytic enantioselective reactions, a substoichiometric amount of a chiral ligand coordinates to the metal center of the catalyst (e.g., palladium or nickel), creating a chiral environment that directs the reaction to favor the formation of one enantiomer. A variety of chiral ligands, such as those based on phosphines (e.g., pybox) or N-heterocyclic carbenes (NHCs), have been successfully employed in enantioselective Negishi cross-couplings. chemrxiv.orgnih.gov For instance, bulky C2-symmetric chiral NHC ligands for palladium catalysts have been shown to be highly effective in achieving high enantioselectivity in the coupling of secondary alkylzinc reagents with aryl halides. chemrxiv.org

The addition of functionalized organozinc reagents to aldehydes and other carbonyl compounds is another area where chiral catalysts, such as chiral amino alcohols and 1,1'-bi-2-naphthols (BINOLs), have been used to induce high levels of enantioselectivity. acs.orgnih.gov Although specific examples with this compound are scarce, the general principles of these catalytic asymmetric additions are well-established. acs.orgnih.gov The chiral catalyst would coordinate to the zinc reagent and the aldehyde, organizing the transition state in a way that one face of the aldehyde is preferentially attacked.

Chiral auxiliaries offer an alternative strategy. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or reagent. wikipedia.org In the context of reactions with this compound, a chiral auxiliary could be incorporated into the electrophilic coupling partner. The steric and electronic properties of the auxiliary would then direct the approach of the organozinc reagent, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Table 2: Examples of Ligands Used in Enantioselective Cross-Coupling Reactions

| Ligand Type | Catalyst Metal | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | Palladium | Negishi Coupling | up to 95.5:4.5 er | chemrxiv.org |

| Pybox | Nickel | Negishi Coupling | <80% ee (for acyclic) | nih.gov |

| Isoquinoline-oxazoline | Nickel | Negishi Coupling | Excellent ee's | nih.govmit.edu |

| 1,1'-Bi-2-naphthol (BINOL) | Zinc | Aldehyde Addition | High Stereocontrol | acs.org |

This table provides examples of chiral ligands and their effectiveness in reactions with other organozinc reagents, illustrating the potential for enantiocontrol.

Configurational Stability of Alkylzinc Species and its Implications for Stereocontrol

The configurational stability of an organometallic reagent refers to its ability to retain its stereochemical integrity over time. For reactions aiming for high stereoselectivity, it is crucial that the chiral organometallic intermediate does not racemize or epimerize before it reacts. While this compound is achiral, understanding the configurational stability of related chiral secondary alkylzinc reagents provides insight into the behavior of intermediates that might be formed during a reaction sequence.

Studies have shown that secondary alkylzinc reagents can exhibit significant configurational stability, particularly in the absence of zinc halides. acs.org The presence of salts like lithium chloride can also influence the structure and reactivity of organozinc reagents. nih.gov The preparation method of the organozinc reagent is also a critical factor. Oxidative addition of zinc metal to a chiral alkyl halide often proceeds with a loss of stereoinformation. d-nb.info However, methods such as iodine-zinc exchange or transmetalation from a configurationally stable organolithium or organoboron compound can generate chiral alkylzinc reagents with high stereochemical purity. d-nb.infoacs.org

The configurational stability of the alkylzinc reagent has profound implications for stereocontrol. A configurationally stable chiral alkylzinc reagent can undergo stereoretentive cross-coupling reactions, where the stereochemistry of the starting material is directly translated to the product. d-nb.info Palladium-catalyzed cross-coupling reactions of chiral secondary non-stabilized dialkylzinc reagents with alkenyl and aryl halides have been reported to proceed with a high degree of retention of configuration. d-nb.info

In diastereoselective reactions involving cyclic alkylzinc reagents, a fast transmetalation of the thermodynamically more stable diastereomer of the alkylzinc species to the transition-metal catalyst is key to achieving high diastereoselectivity. researchgate.net If the organozinc intermediate is configurationally labile, the stereochemical outcome may be determined by the relative rates of reaction of the different stereoisomers, potentially leading to lower selectivity. Therefore, controlling the factors that influence configurational stability is essential for predictable and efficient stereocontrol in reactions involving functionalized alkylzinc reagents.

Advanced Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of 5-Ethoxy-5-oxopentylzinc bromide in cross-coupling reactions is intrinsically linked to the catalytic system employed. Research has increasingly focused on developing novel palladium and nickel catalysts to enhance reaction efficiency and control stereochemistry.

A significant area of development is the design of sophisticated ligands that coordinate to the metal center. For asymmetric synthesis, where the creation of a specific stereoisomer is crucial, chiral ligands are paramount. nih.gov Examples of successful ligand classes in asymmetric organozinc additions include 1,1'-bi-2-naphthols (BINOLs), pinane-based aminodiols, and ligands featuring planar chirality, such as certain heterocycles. mdpi.comacs.orgacs.org For instance, Pu and Bolm have developed BINOL-based catalysts that demonstrate high enantioselectivity in the reaction of arylzinc reagents with aldehydes. nih.gov While not specific to this compound, these ligand systems provide a blueprint for achieving stereocontrol.

Beyond chirality, ligand design also targets increased reactivity and broader substrate scope. N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for nickel and palladium, forming robust catalysts capable of activating even challenging substrates like aryl chlorides. organic-chemistry.org For couplings involving alkylzinc reagents like this compound, a common side reaction is β-hydride elimination. The development of catalysts with bulky ligands, such as trialkylphosphines or specialized Pd-PEPPSI precatalysts, can suppress this unwanted pathway, thereby improving product yields. wikipedia.org

Additives also play a crucial role in modulating reactivity. The presence of lithium chloride (LiCl) is known to accelerate the formation of organozinc reagents and break up zincate aggregates, leading to more reactive monomeric species in solution. wikipedia.orgnih.gov Studies have shown that simple salts can significantly impact reaction kinetics and catalyst stability, representing another avenue for process optimization. uni-muenchen.de Furthermore, innovative approaches are exploring catalysis in aqueous media using surfactants to form micellar nanoreactors, which could offer a more environmentally benign approach to organozinc couplings. organic-chemistry.org

Table 1: Ligand Classes for Asymmetric Organozinc Additions

| Ligand Class | Key Features | Potential Application for this compound |

| BINOLs | Axially chiral bi-aryl scaffold; tunable electronic and steric properties. | Asymmetric coupling to prochiral electrophiles. |

| Pinane-based Aminodiols | Derived from the chiral pool (β-pinene); rigid bicyclic structure. | Stereoselective addition to carbonyl compounds. |

| Planar-chiral Heterocycles | Chirality arises from the plane of the molecule; often incorporates heteroatoms for strong metal coordination. | Enantioselective cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands; form highly stable metal complexes. | Enhancing catalytic activity and stability in Negishi coupling. |

Application of this compound in the Synthesis of Natural Products and Medicinal Chemistry Intermediates

The functional group tolerance of organozinc reagents makes them highly suitable for the synthesis of complex, biologically active molecules. sigmaaldrich.comslideshare.net this compound, which contains an ester moiety, is well-suited for incorporation into intricate synthetic pathways without the need for extensive protecting group strategies.

In medicinal chemistry, organozinc-mediated couplings are powerful tools for lead optimization. thieme-connect.com A prominent industrial example is the large-scale synthesis of PDE472, an inhibitor of phosphodiesterase type 4D investigated for the treatment of asthma. acs.org In the synthesis, a key step involved a Negishi aryl-aryl coupling. Although the specific zinc reagent was different, this case highlights the industrial viability of such reactions. An important refinement in this large-scale process was the pre-formation of the arylpalladium complex before its addition to the organozinc intermediate, demonstrating advanced process control. acs.org The use of this compound would allow for the introduction of a five-carbon chain with a terminal ester, a common structural motif in drug candidates, enabling rapid analogue synthesis to explore structure-activity relationships. thieme-connect.com The synthesis of the complex anticancer drug Eribulin also famously relies on a Negishi coupling step, underscoring the reaction's importance in accessing vital medicines. numberanalytics.com

Mechanistic Elucidation of Complex Organozinc-Mediated Pathways through Computational Chemistry

While the general catalytic cycle of the Negishi coupling (oxidative addition, transmetalation, reductive elimination) is well-accepted, the finer details and competing pathways are incredibly complex. uni-muenchen.deresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling these intricate mechanisms. researchgate.net

Computational studies allow researchers to map the potential energy surfaces of reaction pathways, providing insights into transition state structures and energy barriers that are often impossible to observe experimentally. researchgate.net For instance, DFT calculations have been used to understand the precise role of ligands and additives in the transmetalation step, which is often rate-determining. researchgate.netnih.gov These studies can explain why certain ligands lead to higher selectivity or why additives like LiCl enhance reaction rates. nih.govnih.gov

Recent computational work has focused on the dynamic nature of organozinc reagents in solution. Ab initio molecular dynamics simulations can model the solvation states of reagents like this compound in solvents such as THF, revealing the equilibrium between different monomeric, dimeric, and aggregated species. chemrxiv.orgchemrxiv.org This understanding of the reagent's solution-phase structure is critical, as different species exhibit different reactivities in the catalytic cycle. nih.gov By combining computational predictions with experimental data from techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy, a much clearer picture of the active catalyst and nucleophile is emerging. nih.govuni-muenchen.de

Table 2: Contributions of Computational Chemistry to Understanding Organozinc Reactions

| Computational Technique | Research Focus | Insights Gained |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state analysis. | Elucidation of rate-determining steps (e.g., transmetalation), role of ligands, effect of additives. researchgate.net |

| Ab Initio Molecular Dynamics | Solvation and aggregation states of organozinc reagents in solution. | Understanding of the active nucleophilic species and the influence of solvent on reactivity. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Interpretation of spectroscopic data (e.g., XANES). | Validation of computed solution structures against experimental measurements. chemrxiv.org |

Innovations in Large-Scale and Flow Chemistry Protocols for Organozinc Reagent Utilization

The transition of organozinc-mediated reactions from the laboratory bench to industrial-scale production presents significant challenges, primarily due to the air and moisture sensitivity of the reagents and the often exothermic nature of the reactions. rsc.orgresearchgate.netwikipedia.org Innovations in process chemistry, particularly the adoption of continuous flow technology, are addressing these issues.

Flow chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. vapourtec.comvapourtec.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch reactors. For organozinc chemistry, this translates to enhanced safety, as the inventory of hazardous material at any given moment is very small. vapourtec.com

Recent protocols have demonstrated the on-demand generation of organozinc reagents, including those with sensitive functional groups, in flow reactors. rsc.orgacs.org In such a setup, an organic halide is passed through a packed bed of activated zinc metal (often Rieke® zinc) to form the organozinc reagent, which is then immediately "telescoped" into a second reactor to be mixed with the coupling partner and catalyst. sigmaaldrich.comacs.org This approach avoids the need to isolate and store the sensitive organozinc intermediate, streamlining the synthetic process. The development of flow protocols for Negishi couplings allows for safer, more efficient, and scalable production of fine chemicals and pharmaceutical intermediates. rsc.orgresearchgate.net The successful 4.5 kg scale batch synthesis of the PDE472 intermediate using a Negishi coupling demonstrates that these reactions can be reliably scaled, and flow chemistry presents a pathway to make such processes even more robust and economical. wikipedia.org

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 5-ethoxy-5-oxopentylzinc bromide, and what precautions are critical during synthesis?

- Methodological Answer : The compound is typically prepared via oxidative insertion of activated zinc metal into the corresponding organic bromide precursor (e.g., ethyl 5-bromopentanoate) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include rigorous drying of solvents, use of high-purity zinc dust (activated via Rieke method), and maintaining temperatures below 0°C to minimize side reactions. The final product is often isolated as a 0.5 M solution in THF . Precautions include strict exclusion of moisture/oxygen and real-time monitoring using techniques like gas chromatography (GC) to confirm intermediate formation.

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in sealed, flame-resistant containers under inert gas (argon/nitrogen) at temperatures between 2–8°C. Handling requires Schlenk-line techniques or gloveboxes to prevent hydrolysis/oxidation. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. In case of spills, neutralize with dry sand or vermiculite and dispose as hazardous waste. Refer to SDS guidelines for organozinc compounds for emergency protocols .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This reagent is widely used in Negishi cross-coupling reactions to introduce the 5-ethoxy-5-oxopentyl moiety into aromatic or heteroaromatic systems. For example, it reacts with aryl halides (e.g., iodobenzene) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form ester-functionalized coupling products. Optimize yields by tuning catalyst loading (1–5 mol%), solvent polarity (THF/toluene mixtures), and reaction time (12–24 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in stereoselective couplings?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Solvent : THF (polar, aprotic) vs. toluene (non-polar). THF enhances zinc reactivity but may reduce selectivity.

- Temperature : −20°C to 25°C; lower temperatures favor kinetic control.

- Additives : LiCl (10–20 mol%) improves transmetallation efficiency.

Use high-throughput screening (HTS) with LC-MS to track intermediates. For stereoselectivity, chiral ligands like BINAP or Josiphos can be tested .

Q. What analytical techniques are most effective for assessing the stability of this compound under varying conditions?

- Methodological Answer :

- NMR Spectroscopy : Monitor decomposition via ¹H-NMR in deuterated THF; look for shifts in ethoxy (δ 1.2–1.4 ppm) or ester carbonyl (δ 170–175 ppm) signals.

- TGA/DSC : Quantify thermal stability; decomposition typically occurs above 80°C.

- Karl Fischer Titration : Measure trace moisture content (<50 ppm critical for stability).

Comparative studies under argon vs. air exposure reveal oxidation byproducts (e.g., zinc oxides) via FT-IR .

Q. How does solvent choice influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Solvent polarity and coordinating ability directly impact zinc coordination and reaction kinetics:

- THF : Strongly coordinates Zn, stabilizing the organozinc species but slowing transmetallation. Ideal for stoichiometric reactions.

- Toluene : Non-coordinating solvent accelerates transmetallation but risks aggregation.

- Ether/Hexane Mixtures : Reduce side reactions in large-scale syntheses.

Solubility tests (UV-Vis at 300–400 nm) can correlate solvent polarity with reagent stability .

Q. Can advanced NMR techniques elucidate the structural dynamics of this compound in solution?

- Methodological Answer : Yes. Use 2D NOESY and HSQC experiments in deuterated THF to study:

- Coordination Geometry : Zn–C and Zn–Br bond dynamics.

- Aggregation States : Detect oligomers via diffusion-ordered spectroscopy (DOSY).

Compare with computational models (DFT) to validate electronic structures. For example, J-coupling constants between Zn and adjacent carbons (²J~Zn-C~) provide insights into hybridization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.